(R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine
Description
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
OIRRORWWGHSCAP-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Resolution or Enantioselective Catalysis
The preparation of the (R)-enantiomer typically involves asymmetric synthetic routes or resolution of racemic mixtures. Common methods include:
Asymmetric Reductive Amination:
Starting from the corresponding ketone (2-chloro-5-fluorophenyl)butan-1-one, asymmetric reductive amination using chiral catalysts or enzymes can yield the (R)-amine selectively. This approach uses chiral transition metal catalysts or biocatalysts to induce enantioselectivity.Dynamic Kinetic Resolution (DKR):
DKR combines racemization of the substrate with selective enzymatic transformation. For example, lipase-catalyzed resolution of racemic amines in the presence of isopropyl acetate and base has been reported to afford high yields and enantiomeric excess.Chiral Pool Synthesis:
Utilizing chiral starting materials derived from natural amino acids or chiral building blocks allows for stereospecific synthesis of the (R)-amine.
Multicomponent Reactions (MCR) and Cascade Syntheses
Multicomponent reactions involving amines, aldehydes, and other reagents have been employed to synthesize related amine derivatives efficiently:
Multicomponent Protocols:
Reactions involving amines, aldehydes, and pyruvate derivatives in the presence of phosphoric acid catalysts in dichloromethane solvent have been optimized for good yields and stereoselectivity. The presence of drying agents like MgSO4 is critical to remove water and drive the reaction forward.Catalyst and Solvent Optimization:
The use of BINOL-derived phosphoric acid catalysts facilitates purification and improves reaction efficiency. Chlorinated solvents like dichloromethane are preferred over ethereal or toluene solvents for better solubility and yield.
Detailed Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Chiral catalyst (e.g., Pd or Ru complexes), H2, solvent | 70-90 | >95% | Requires chiral ligand optimization for selectivity |
| Dynamic Kinetic Resolution | Lipase CALB, isopropyl acetate, Na2CO3, toluene, 40-50°C | ~70 | 99% | Efficient for primary amines; mild conditions |
| Multicomponent Reaction | Amine + aldehyde + pyruvate, BINOL-phosphoric acid, DCM | 75-85 | Not specified | Water removal with MgSO4 critical; catalyst choice affects purification ease |
| Pd-Catalyzed Annulation | Pd catalyst, aryl bromide substrates, base, microwave heat | 80-85 | Not applicable | Used for aromatic ring construction; adaptable for substituted phenyl amines |
Research Findings and Optimization Insights
The enantioselectivity of the reductive amination step is highly dependent on the choice of chiral catalyst and reaction conditions, including temperature and solvent.
Dynamic kinetic resolution offers a practical route to high-purity (R)-amines, with enzymatic selectivity complementing chemical racemization steps.
Multicomponent reactions provide a modular approach to synthesizing complex amine derivatives with diverse substituents, including halogens like chlorine and fluorine, which are present in the target molecule.
The use of phosphoric acid catalysts in MCRs enhances reaction rates and yields, while drying agents such as MgSO4 are essential to remove water and shift equilibrium toward product formation.
Pd-catalyzed methods, although more common for constructing aromatic frameworks, can be integrated into synthetic routes to introduce or modify halogenated phenyl rings prior to amine installation.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Properties
The compound is being investigated as a potential antidepressant. Research indicates that derivatives of this compound may interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. The synthesis of compounds similar to (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine has been linked to the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are widely used to treat depression and anxiety disorders .
Antiviral Activity
Studies have shown that compounds with similar structures exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against viral infections . The potential for (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine to act as an RSV F protein inhibitor is an area of active research, indicating its importance in developing antiviral therapies .
Biological Activities
Antimicrobial and Anticancer Properties
There is growing interest in the antimicrobial and anticancer activities of this compound. Preliminary studies suggest that it may possess significant activity against various bacterial strains and cancer cell lines. The mechanism of action could involve the disruption of cellular processes in pathogens or cancer cells, although further research is needed to elucidate these pathways fully .
Synthesis and Chemical Research
The synthesis of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine involves several chemical reactions, including asymmetric synthesis techniques that ensure high enantiomeric purity. Recent advancements in metal-catalyzed reactions have improved the efficiency and yield of synthesizing such chiral amines .
| Synthesis Method | Description | Yield |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Utilizes catalysts for stereoselective synthesis | Up to 93% |
| Dynamic Kinetic Resolution | Combines kinetic resolution with hydrogenation for high enantiomeric excess | 90% combined yield |
Case Studies
Case Study 1: Antidepressant Development
In a recent study, researchers synthesized a series of compounds based on the structure of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine. These compounds were tested for their binding affinity to serotonin receptors, demonstrating promising results that could lead to new antidepressant therapies .
Case Study 2: Antiviral Research
Another study explored the antiviral potential of related compounds against RSV. By modifying the chemical structure, researchers were able to identify derivatives with significantly improved efficacy, suggesting a pathway for developing effective treatments for viral infections .
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
(a) 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride
- Structure : Differs by having two fluorine atoms at positions 2 and 5 of the phenyl ring instead of chlorine and fluorine.
- Key Properties: The absence of chlorine reduces steric bulk and lipophilicity compared to the target compound.
(b) Butan-1-amine and Derivatives
- Structure : Simple aliphatic amine lacking aromatic or halogen substituents.
- Key Properties :
- In mixtures with alcohols, butan-1-amine exhibits higher viscosity deviations (ηΔ) than propan-1-amine, suggesting chain length impacts solvation .
- The aromatic ring in the target compound likely introduces stronger π-π interactions, reducing solubility in polar solvents compared to aliphatic amines .
(c) 1-(1H-Tetrazol-5-yl)butan-1-amine
- Structure : Tetrazole ring replaces the halogenated phenyl group.
- Key Properties: Predicted boiling point (290.6°C) and density (1.199 g/cm³) reflect high polarity due to the tetrazole group . Acidic pKa (~3.8) contrasts with the non-acidic nature of the target compound, implying divergent reactivity in proton-dependent environments .
Thermophysical and Solvation Properties
Table 1: Viscosity Deviations (ηΔ) in Amine-Alcohol Mixtures
| Amine | Solvent (1-propanol) ηΔ (mPa·s) | Solvent (1-butanol) ηΔ (mPa·s) |
|---|---|---|
| Butan-1-amine | -0.280 | -0.280 |
| Propan-1-amine | -0.305 | -0.460 |
- Interpretation : Longer alkyl chains in amines correlate with reduced viscosity deviations, likely due to solvation effects. The aromatic and halogenated structure of the target compound may further alter these interactions, though experimental data are lacking.
Predicted Physical Properties
Table 2: Comparative Physical Properties
- Insights : The target compound’s halogenated aromatic structure is expected to increase boiling point and density relative to aliphatic amines, approaching values seen in tetrazole derivatives.
Biological Activity
(R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse sources.
Chemical Structure and Properties
The molecular formula of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine is C11H15ClFN, with a molecular weight of 215.69 g/mol. The compound features a butan-1-amine chain linked to a 2-chloro-5-fluorophenyl group, which is crucial for its interaction with biological targets.
The biological activity of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine is primarily attributed to its interaction with various receptors and enzymes. The compound may modulate biochemical pathways through the following mechanisms:
1. Receptor Binding:
- It has been shown to interact with multiple neurotransmitter receptors, including dopamine (DA) and serotonin (5HT) receptors, which are critical in the treatment of psychiatric disorders .
2. Enzyme Inhibition:
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling processes.
1. Antipsychotic Effects
Research indicates that compounds similar to (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine exhibit antipsychotic properties by binding to DA D2 receptors with significant affinity. For instance, a related compound demonstrated a Ki value of 43.3 nM at the DA D2 receptor, indicating strong binding potential .
2. Anticancer Activity
In studies focused on androgen receptor modulation, compounds with structural similarities to (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine have shown promise in inhibiting the proliferation of prostate cancer cell lines. These compounds demonstrated high affinity and antagonistic activity against androgen receptors .
3. Antimicrobial Properties
Preliminary investigations have suggested that (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine may possess antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
| Compound | Activity | IC50/Binding Affinity | Reference |
|---|---|---|---|
| Compound A | DA D2 Antagonist | 43.3 nM | |
| Compound B | Androgen Receptor Modulator | High Affinity | |
| Compound C | Antimicrobial Activity | MIC < 125 µg/mL |
These findings highlight the potential therapeutic applications of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine in treating psychiatric disorders and cancers.
Synthesis Pathways
The synthesis of (R)-1-(2-Chloro-5-fluorophenyl)butan-1-amine involves several steps:
Key Reactions:
- Oxidation: The amine group can be oxidized to form imines or nitriles.
- Reduction: The carbonyl group can be reduced to yield secondary or tertiary amines.
Common Reagents:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
